4-Amino-2-chloro-benzenesulfonyl fluoride

SuFEx Chemistry Covalent Probe Synthesis Chemical Biology

4-Amino-2-chloro-benzenesulfonyl fluoride (CAS 33719-28-7) is a synthetic organic compound belonging to the benzenesulfonyl fluoride class. Its molecular structure features an aromatic ring with a reactive sulfonyl fluoride (-SO₂F) group, a chloro (-Cl) substituent at the 2-position, and a primary amino (-NH₂) group at the 4-position.

Molecular Formula C6H5ClFNO2S
Molecular Weight 209.63 g/mol
CAS No. 33719-28-7
Cat. No. B13355655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-benzenesulfonyl fluoride
CAS33719-28-7
Molecular FormulaC6H5ClFNO2S
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)S(=O)(=O)F
InChIInChI=1S/C6H5ClFNO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2
InChIKeyLCJHOCQPXFYMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-benzenesulfonyl fluoride (CAS 33719-28-7): A Versatile Sulfonyl Fluoride Building Block for Covalent Probe Discovery


4-Amino-2-chloro-benzenesulfonyl fluoride (CAS 33719-28-7) is a synthetic organic compound belonging to the benzenesulfonyl fluoride class. Its molecular structure features an aromatic ring with a reactive sulfonyl fluoride (-SO₂F) group, a chloro (-Cl) substituent at the 2-position, and a primary amino (-NH₂) group at the 4-position . The compound has a molecular formula of C₆H₅ClFNO₂S and a molecular weight of 209.63 g/mol . The sulfonyl fluoride motif is widely recognized for its utility in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling the covalent modification of nucleophilic amino acid residues in proteins, such as serine, tyrosine, lysine, and histidine [1]. This positions the compound as a valuable chemical biology tool for the development of activity-based probes and covalent inhibitors [2].

Why 4-Amino-2-chloro-benzenesulfonyl fluoride is Not Interchangeable with Other Sulfonyl Fluorides


Substituting 4-amino-2-chloro-benzenesulfonyl fluoride with a generic sulfonyl fluoride like PMSF or AEBSF is chemically and functionally flawed due to its unique combination of orthogonal reactive handles. The presence of both a nucleophilic aromatic amine and an electrophilic sulfonyl fluoride on the same scaffold is a distinguishing feature. While common inhibitors like PMSF (phenylmethanesulfonyl fluoride) lack an amine for further conjugation, and AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) possesses a flexible alkylamine chain, the direct attachment of the amine to the aromatic ring in 4-amino-2-chloro-benzenesulfonyl fluoride, coupled with the electron-withdrawing chloro substituent, modulates the electron density of the ring and the reactivity of the sulfonyl fluoride group . These structural differences profoundly impact reactivity, selectivity, and the potential for downstream synthetic elaboration, making direct substitution without compromising experimental objectives impossible [1].

Quantitative Differentiation of 4-Amino-2-chloro-benzenesulfonyl fluoride: A Comparative Evidence Guide


Distinct Reactivity Profile: Dual Functional Handles Enable Unique Synthetic Elaboration

4-Amino-2-chloro-benzenesulfonyl fluoride possesses two orthogonal reactive groups—an aromatic amine and a sulfonyl fluoride—on a single benzene ring. This dual functionality is a key differentiator from other sulfonyl fluoride probes. In contrast, PMSF (phenylmethanesulfonyl fluoride) lacks an amine handle entirely, and AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) has an alkylamine chain separated from the aromatic ring, which influences its reactivity and the physical properties of its conjugates . The presence of both groups in 4-amino-2-chloro-benzenesulfonyl fluoride allows for sequential, chemoselective transformations, such as first coupling the amine to a ligand of interest via amide bond formation, followed by using the sulfonyl fluoride as a covalent warhead for target engagement [1].

SuFEx Chemistry Covalent Probe Synthesis Chemical Biology

Foundation for Potent Trypsin Inhibition: Library Synthesis from Chlorosulfonyl Precursors

The direct precursor to 4-amino-2-chloro-benzenesulfonyl fluoride, a (chlorosulfonyl)benzenesulfonyl fluoride, serves as a key building block in the synthesis of covalent inhibitor libraries [1]. A study by Tolmachova et al. (2018) utilized (chlorosulfonyl)benzenesulfonyl fluorides to generate a library of sulfonyl fluorides, which were then screened against trypsin [1]. While the specific inhibition constant for 4-amino-2-chloro-benzenesulfonyl fluoride was not reported, the study demonstrates that compounds derived from this scaffold class can achieve inhibitory activity on par with known trypsin inhibitors [1]. This positions 4-amino-2-chloro-benzenesulfonyl fluoride as a privileged starting point for discovering potent serine protease inhibitors, a claim that cannot be made for simpler sulfonyl fluorides that lack the chlorosulfonyl handle for diversification.

Serine Protease Inhibition Covalent Fragment Library Trypsin Assay

Physicochemical Distinctions: Higher Density and Boiling Point Reflect Unique Molecular Properties

4-Amino-2-chloro-benzenesulfonyl fluoride exhibits a density of 1.559 g/cm³ and a boiling point of 327 °C at 760 mmHg . These values are significantly higher than those of the simpler analog benzenesulfonyl fluoride (density: ~1.3 g/cm³, boiling point: 203-204 °C) [1]. The increased density and boiling point are a direct consequence of the electron-withdrawing chloro and hydrogen-bond-donating amino substituents, which enhance intermolecular interactions. This physicochemical differentiation can be a practical, quantifiable metric for confirming compound identity and purity during quality control, and it informs handling and storage requirements distinct from its lighter, more volatile analogs.

Physicochemical Properties Compound Handling Storage

Defined Application Scenarios for 4-Amino-2-chloro-benzenesulfonyl fluoride in Research and Development


Scaffold for Combinatorial Synthesis of Covalent Probe Libraries

As demonstrated by Tolmachova et al. (2018), (chlorosulfonyl)benzenesulfonyl fluorides, the direct synthetic precursor to 4-amino-2-chloro-benzenesulfonyl fluoride, are ideal for constructing diverse covalent fragment libraries via parallel synthesis [1]. The compound's dual reactive handles—the sulfonyl fluoride warhead and the amino group—enable the rapid generation of chemical diversity through simple amide coupling reactions, allowing researchers to screen for novel inhibitors against a range of serine hydrolases and other nucleophile-containing proteins.

Development of Activity-Based Protein Profiling (ABPP) Probes

The amine handle of 4-amino-2-chloro-benzenesulfonyl fluoride serves as a conjugation point for reporter tags like fluorophores or biotin [1]. This facilitates the creation of custom ABPP probes to study enzyme activity, identify drug targets, or profile off-target engagement in complex proteomes. The specific substitution pattern (2-chloro, 4-amino) offers a distinct binding profile compared to probes derived from AEBSF, potentially leading to different selectivity profiles that are valuable in target discovery campaigns.

Rational Design of Selective Covalent Inhibitors

The ability to modify the amine group allows for the attachment of targeting elements that can direct the reactive sulfonyl fluoride warhead to a specific protein of interest [1]. This approach is central to the rational design of potent and selective covalent inhibitors. The unique electronic environment created by the chloro substituent can further tune the reactivity of the sulfonyl fluoride group, providing a potential advantage over unsubstituted analogs by reducing non-specific background labeling [2].

Synthetic Intermediate for Advanced Functional Materials

Beyond biological applications, the compound's dual functionality makes it a valuable monomer or cross-linker in polymer and materials chemistry. The amine can be incorporated into a polymer backbone, while the sulfonyl fluoride can be used for subsequent SuFEx-based post-polymerization modifications, a strategy that is gaining traction for creating functionalized materials with tailored properties [3].

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